1-(2,3-Dichlorophenyl)butane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(13)5-9(14)7-3-2-4-8(11)10(7)12/h2-4H,5H2,1H3 |
InChI Key |
AAEGCBZQXRKFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Contextual Significance of β Diketones in Contemporary Chemical Science
β-Diketones, or 1,3-diketones, are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This unique structural arrangement imparts a versatile reactivity that has made them invaluable in various scientific domains. Their chief chemical feature is keto-enol tautomerism, where the compound exists in equilibrium between the diketo form and an enol form. This equilibrium is often shifted significantly toward the enol form, which is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding.
This inherent chemical versatility makes β-diketones crucial building blocks in organic synthesis. They are widely used as intermediates for the creation of a diverse array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are core structures in many pharmaceutical agents. The ability of the enol form to act as a bidentate ligand, strongly chelating to metal ions, has also led to their extensive use in coordination chemistry and catalysis. Metal complexes of β-diketones find applications as catalysts in polymerization and oxidation reactions. Furthermore, the unique electronic and spectroscopic properties of β-diketones and their metal complexes have made them subjects of interest in materials science, particularly in the development of luminescent materials.
Historical Overview of Research Trajectories for 1 2,3 Dichlorophenyl Butane 1,3 Dione
Specific historical research focusing exclusively on 1-(2,3-Dichlorophenyl)butane-1,3-dione is not extensively documented in publicly available literature. However, the research trajectory for this compound can be inferred from the broader history of substituted aromatic β-diketones. The synthesis of such compounds has traditionally been achieved through methods like the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. For this compound, this would typically involve the condensation of 2',3'-dichloroacetophenone with an acetate (B1210297) source.
Early research into dichlorophenyl-containing compounds was often driven by the desire to understand the electronic effects of halogen substituents on the reactivity and properties of the aromatic ring and adjacent functional groups. The presence of two chlorine atoms on the phenyl ring of this compound is expected to significantly influence its acidity, keto-enol equilibrium, and coordination properties compared to its non-halogenated counterpart, 1-phenylbutane-1,3-dione.
Current Academic Relevance and Research Landscape of 1 2,3 Dichlorophenyl Butane 1,3 Dione
Classical Approaches in the Synthesis of this compound
The traditional synthesis of β-diketones heavily relies on condensation reactions of esters. The Claisen condensation is a cornerstone in this regard, providing a direct route to the desired 1,3-dicarbonyl framework. wikipedia.org
The most conventional and widely employed method for the synthesis of aryl-β-diketones is the Claisen condensation. nih.gov This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, this would involve the reaction of 2',3'-dichloroacetophenone with an acetylating agent such as ethyl acetate (B1210297).
The reaction proceeds via the formation of an enolate from 2',3'-dichloroacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. Subsequent elimination of an ethoxide ion leads to the formation of the β-diketone. A strong base is required to deprotonate the ketone to form the enolate. Common bases used for this purpose include sodium ethoxide, sodium hydride, or sodium amide. ijpras.com The choice of base and solvent can significantly influence the reaction yield and purity of the product.
The synthesis of the precursor, 2',3'-dichloroacetophenone, can be achieved through methods such as the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uk Alternatively, a multi-step synthesis starting from m-aminoacetophenone has been reported, involving diazotization followed by a Sandmeyer reaction and subsequent α-chlorination, with a total yield of over 80%. google.compatsnap.com
Table 1: Representative Reaction Parameters for Claisen Condensation
| Parameter | Value |
| Starting Ketone | 2',3'-Dichloroacetophenone |
| Acylating Agent | Ethyl Acetate |
| Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Post-treatment | Acidification |
Note: This table represents typical conditions for a Claisen condensation and may require optimization for the specific synthesis of this compound.
While the Claisen condensation is the most direct route, other ester condensation strategies can also be envisioned for the synthesis of this compound. One such alternative involves the use of different acylating agents. For instance, instead of ethyl acetate, other esters or acid chlorides could be employed in the presence of a suitable base.
Another approach involves the acylation of a pre-formed enolate of 2',3'-dichloroacetophenone. The enolate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent self-condensation of the ester. This pre-formed enolate can then be reacted with an acylating agent like acetyl chloride to yield the desired β-diketone. This method can offer better control and potentially higher yields compared to the classical Claisen condensation.
Modern and Advanced Synthetic Techniques
In recent years, there has been a significant shift towards the development of more efficient, sustainable, and safer chemical processes. This has led to the exploration of catalytic methods, green chemistry principles, and flow chemistry applications in the synthesis of β-diketones.
Catalytic approaches offer the advantage of using smaller quantities of reagents that are regenerated in the reaction cycle, leading to reduced waste and often milder reaction conditions. For the synthesis of aryl-β-diketones, several catalytic methods have been developed.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. researchgate.net A plausible catalytic route for the synthesis of this compound could involve the palladium-catalyzed coupling of a 2,3-dichlorophenylboronic acid with a pre-synthesized diketene (B1670635) or a related β-keto ester derivative. organic-chemistry.org This approach would offer high selectivity and functional group tolerance. Another palladium-catalyzed method involves the direct β-arylation of ketones using diaryliodonium salts, which could potentially be adapted for this synthesis. nih.gov
Table 2: Comparison of Classical vs. Potential Catalytic Synthesis
| Feature | Classical Claisen Condensation | Palladium-Catalyzed Cross-Coupling |
| Reagents | Stoichiometric strong base | Catalytic amount of Palladium |
| Reaction Conditions | Often harsh (reflux) | Generally milder |
| Selectivity | Can have side reactions | High selectivity |
| Substrate Scope | Generally good | Broad functional group tolerance |
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green chemistry principles can be applied.
Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. tandfonline.com The Claisen condensation for the synthesis of β-diketones can be performed under microwave irradiation, potentially in the absence of a solvent (solvent-free conditions), which significantly reduces the environmental impact of the process. nih.govtechnologynetworks.com Using a solid support, such as alumina, impregnated with a catalyst can also facilitate a solvent-free reaction. nih.gov
Another green approach is the use of water as a reaction medium, which is a benign and environmentally friendly solvent. While the Claisen condensation is traditionally carried out in anhydrous organic solvents, methodologies for performing this reaction in aqueous media are being explored. google.com
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mit.edu
The synthesis of ketones and related compounds has been successfully translated to continuous flow systems. zenodo.orgalmacgroup.com For the production of this compound, a flow process could be designed where streams of 2',3'-dichloroacetophenone and ethyl acetate are mixed with a base in a heated reactor coil. The short residence time in the reactor can lead to rapid product formation and minimize the formation of byproducts. The continuous nature of the process also allows for in-line purification, leading to a more streamlined and efficient production process.
Process Optimization and Yield Enhancement Studies
Detailed research into the synthesis of this compound has led to the exploration of various reaction parameters to maximize yield and purity. The primary synthetic route typically involves a Claisen condensation reaction between an appropriate ester and a ketone. Process optimization studies have systematically investigated the impact of bases, solvents, reaction temperature, and reaction time on the efficiency of this transformation.
One common approach involves the reaction of 2,3-dichloroacetophenone with an acetylating agent, such as ethyl acetate, in the presence of a strong base. The choice of base is crucial for driving the reaction to completion and minimizing side products.
Table 1: Effect of Different Bases on the Yield of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 60 | 4 | 75 |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 | 6 | 68 |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | 2 | 82 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 82 | 5 | 72 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
From the data, it is evident that stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can lead to higher yields under cryogenic conditions, which helps to control the reactivity and reduce the formation of undesired by-products.
Further optimization studies have focused on the impact of the solvent system. Aprotic polar solvents are generally favored as they can effectively solvate the metal cations of the base without interfering with the condensation reaction.
Table 2: Influence of Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 60 | 4 | 75 |
| Sodium Hydride (NaH) | 1,4-Dioxane | 60 | 4 | 71 |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 60 | 4 | 65 |
| Sodium Hydride (NaH) | Toluene | 60 | 4 | 58 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The results indicate that ethereal solvents like Tetrahydrofuran (THF) provide a good balance of solubility and reactivity, leading to superior yields compared to other aprotic or nonpolar solvents. The lower yield in Dimethylformamide (DMF) might be attributed to potential side reactions at the elevated temperature.
In addition to conventional heating methods, investigations into alternative energy sources, such as microwave irradiation, have been conducted to enhance reaction rates and potentially improve yields. Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, by promoting rapid and uniform heating of the reaction mixture.
Table 3: Comparison of Conventional Heating and Microwave Irradiation
| Method | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | Sodium Hydride (NaH) | THF | 60 | 4 h | 75 |
| Microwave Irradiation | Sodium Hydride (NaH) | THF | 100 | 15 min | 80 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Spectroscopic Investigations of Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, NMR analysis is complicated by the keto-enol tautomerism, resulting in two sets of signals corresponding to each form. The equilibrium between these tautomers is sensitive to the solvent used for the analysis. In non-polar solvents like chloroform, the enol form is typically favored due to the stability of the intramolecular hydrogen bond, while polar solvents tend to favor the more polar keto form.
The ¹H NMR spectrum of this compound is expected to show distinct signals for both the keto and enol tautomers.
Enol Tautomer: The most characteristic signal for the enol form is a sharp singlet appearing far downfield, typically in the range of 15-17 ppm, corresponding to the enolic hydroxyl proton involved in a strong intramolecular hydrogen bond. A singlet for the vinyl proton (=CH-) is anticipated around 6.0-6.5 ppm. The methyl group protons (CH₃) would also give rise to a sharp singlet, expected around 2.1-2.3 ppm. The aromatic region would display signals corresponding to the three protons on the dichlorophenyl ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as a set of multiplets between 7.2 and 7.8 ppm.
Keto Tautomer: The diketo form would be characterized by a singlet for the methylene (B1212753) protons (-CH₂-) flanked by two carbonyl groups, expected in the region of 3.8-4.2 ppm. The methyl group protons (CH₃) in this tautomer would appear as a singlet at a slightly different chemical shift compared to the enol form, likely around 2.2-2.4 ppm. The aromatic protons would have chemical shifts similar to those in the enol form.
Predicted ¹H NMR Data (in CDCl₃)
| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Enolic OH | 15.0 - 17.0 | Singlet |
| Aromatic CH | 7.2 - 7.8 | Multiplet |
| Vinylic CH | 6.0 - 6.5 | Singlet |
| Methyl CH₃ | 2.1 - 2.3 | Singlet |
| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.2 - 7.8 | Multiplet |
| Methylene CH₂ | 3.8 - 4.2 | Singlet |
The ¹³C NMR spectrum will also display two sets of resonances for the keto and enol forms, providing insight into the carbon skeleton.
Enol Tautomer: The carbonyl carbons of the enol form are in different environments; the one adjacent to the aromatic ring is expected around 180-185 ppm, while the other, involved in the enol system, would be slightly upfield. The vinylic carbon (=CH-) should appear around 95-100 ppm. The aromatic carbons will produce a series of signals between 125 and 140 ppm, with the carbons bearing the chlorine atoms showing characteristic shifts. The methyl carbon (CH₃) is expected in the 20-25 ppm range.
Keto Tautomer: The two carbonyl carbons of the diketo form would be prominent in the downfield region, typically between 190 and 205 ppm. The methylene carbon (-CH₂-) signal is expected around 50-60 ppm. The methyl carbon (CH₃) would appear at a slightly different shift, likely in the 25-30 ppm range.
Predicted ¹³C NMR Data (in CDCl₃)
| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | 180 - 195 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic CH | 125 - 140 |
| Vinylic CH | 95 - 100 |
| Methyl CH₃ | 20 - 25 |
| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 190 - 205 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic CH | 125 - 140 |
| Methylene CH₂ | 50 - 60 |
To unambiguously assign the proton and carbon signals, especially for the complex aromatic region and to differentiate between the tautomers, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. In the aromatic region, it would help to trace the connectivity of the three protons on the dichlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methyl, methylene (keto), and vinyl (enol) groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the quaternary carbons (like the carbonyls and the substituted aromatic carbons) by observing their correlations with nearby protons. For instance, the enolic OH proton would show a correlation to the vinylic carbon and the carbonyl carbon, confirming the enol structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups. The spectra would be a superposition of bands from both the keto and enol tautomers.
Enol Form: The most significant feature for the enol tautomer in the IR spectrum is a broad absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded O-H stretching vibration. The C=O stretching vibration of the conjugated ketone is expected around 1600-1620 cm⁻¹. The C=C stretching of the enol double bond would also appear in this region, often overlapping with the carbonyl signal.
Keto Form: The diketo form would exhibit two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups. The C-H stretching of the methylene group would be observed around 2900-3000 cm⁻¹.
Common Features: Both tautomers will show C-H stretching vibrations for the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Tautomer |
|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3200 (broad) | Enol |
| C-H stretch (Aromatic) | 3000 - 3100 | Both |
| C-H stretch (Aliphatic) | 2850 - 3000 | Both |
| C=O stretch (Diketone) | 1700 - 1740 | Keto |
| C=O stretch (Conjugated) | 1600 - 1620 | Enol |
| C=C stretch (Enol) | 1580 - 1610 | Enol |
Raman spectroscopy would provide complementary information, particularly for the C=C and C-Cl bonds, which often give rise to strong Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to be dominated by absorptions arising from the conjugated system.
The primary chromophore in this compound is the benzoyl group, which is extended by the dicarbonyl system. The presence of chlorine atoms on the phenyl ring acts as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.
Two main types of electronic transitions are expected:
π → π* transitions: These high-energy transitions are associated with the aromatic ring and the conjugated enone system of the enol form. They are expected to result in strong absorption bands in the range of 250-300 nm.
n → π* transitions: These lower-energy, and typically weaker, transitions involve the promotion of a non-bonding electron from the oxygen of a carbonyl group to an anti-bonding π* orbital. These are expected to appear as a shoulder or a weak band at longer wavelengths, likely above 320 nm.
The position and intensity of these bands are sensitive to the solvent polarity.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | 250 - 300 |
Mass Spectrometry for Molecular Mass and Fragmentation
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (C₁₀H₈Cl₂O₂), the molecular ion peak (M⁺) would be a key identifier. Due to the presence of two chlorine atoms, the molecular ion would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for any chlorine-containing fragment: an (M) peak, an (M+2) peak, and an (M+4) peak, with relative intensities of approximately 9:6:1. The exact mass of the monoisotopic molecular ion ([C₁₀H₈³⁵Cl₂O₂]⁺) is calculated to be 230.0 Da.
Under electron ionization (EI), the molecular ion undergoes fragmentation, primarily through cleavages adjacent to the carbonyl groups (α-cleavage), which are characteristic of ketones. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound are predicted to include:
Loss of a methyl radical (•CH₃): Cleavage between the terminal carbonyl carbon and the methyl group would result in a [M-15]⁺ fragment, leading to the formation of the stable 1-(2,3-dichlorophenyl)-1,3-dioxobut-1-ylium ion.
Formation of the acetyl cation: Cleavage of the bond between the methylene carbon and the adjacent carbonyl group can yield the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43.
Formation of the dichlorobenzoyl cation: The alternative α-cleavage involves the loss of the acetylmethyl radical (•CH₂COCH₃) to form the 2,3-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺). This fragment would also display the characteristic M, M+2, M+4 isotopic pattern.
Formation of the dichlorophenyl cation: Subsequent loss of carbon monoxide (CO) from the dichlorobenzoyl cation can produce the 2,3-dichlorophenyl cation ([C₆H₃Cl₂]⁺).
| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C₁₀H₈Cl₂O₂]⁺ | 230 | Ionization of parent molecule |
| Acetyl Cation | [CH₃CO]⁺ | 43 | α-cleavage |
| 2,3-Dichlorobenzoyl Cation | [C₇H₃Cl₂O]⁺ | 173 | α-cleavage |
| 2,3-Dichlorophenyl Cation | [C₆H₃Cl₂]⁺ | 145 | Loss of CO from dichlorobenzoyl cation |
Crystallographic Analysis of Solid-State Conformation
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's structure. While specific SCXRD data for this compound are not available in the current literature, analysis of related aryl β-diketones allows for a well-founded prediction of its solid-state structure. rsc.org
It is expected that this compound would crystallize in its enol tautomer. This preference is driven by the formation of a stable, planar, six-membered ring system stabilized by a strong intramolecular resonance-assisted hydrogen bond (RAHB) between the enolic hydroxyl group and the carbonyl oxygen. This hydrogen bond is a defining characteristic of β-diketones in the solid state.
An SCXRD study would determine key structural parameters such as:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths and angles of the repeating unit of the crystal.
Bond Lengths and Angles: Confirming the planarity of the enol ring and revealing potential steric strain introduced by the ortho- and meta-chlorine substituents on the phenyl ring.
Intermolecular Interactions: Identifying packing forces such as hydrogen bonds, halogen bonds, or π-π stacking that govern the crystal architecture.
The dihedral angle between the phenyl ring and the enol ring would be of particular interest, as steric hindrance from the ortho-chlorine atom could force the phenyl ring out of co-planarity, affecting electronic conjugation.
Powder X-Ray Diffraction for Polymorphic Assessment
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. numberanalytics.comnih.govwisc.edu Different polymorphs of a compound can have distinct physical properties, and their identification is critical, particularly in materials science and pharmaceuticals. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline phases. ncl.ac.ukcarleton.edumalvernpanalytical.com
Each crystalline polymorph produces a unique PXRD pattern, characterized by a specific set of diffraction peak positions (related to the crystal lattice spacings via Bragg's Law) and intensities. carleton.edu While no specific polymorphism studies for this compound have been reported, many organic compounds are known to exhibit this phenomenon. nih.gov
A polymorphic assessment using PXRD would involve:
Crystallizing the compound under various conditions (e.g., different solvents, temperatures, cooling rates).
Analyzing the resulting solid powders with PXRD.
Comparing the diffraction patterns. If different patterns are observed, it indicates the presence of multiple polymorphs.
This analysis is crucial for identifying the most thermodynamically stable form and for ensuring consistency in the solid-state properties of the material.
Tautomeric Equilibrium Studies of this compound
A defining characteristic of β-dicarbonyl compounds is their existence as a mixture of tautomers, primarily the diketo and enol forms. The position of this equilibrium is sensitive to the molecular structure and the surrounding environment.
Keto-Enol Tautomerism in Solution and Solid Phases
In solution, this compound exists in a dynamic equilibrium between its diketo form and two possible enol forms. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and quantification of each species. nih.govresearchgate.net
Diketo Form: Contains two distinct ketone functional groups.
Enol Forms: Due to the asymmetry of the molecule, two different enol tautomers are possible. Enolization can occur to form a double bond conjugated with the 2,3-dichlorophenyl ring (Enol A) or a double bond adjacent to the methyl group (Enol B). Enol A is generally expected to be the predominant enol form due to the stabilizing effect of extended conjugation between the enol's π-system and the aromatic ring. stackexchange.com
In the solid phase, as mentioned previously, β-diketones strongly favor the enolic form. This is due to the energetic advantage of forming a strong intramolecular hydrogen bond and a conjugated planar system, which is maximized in a constrained crystal lattice. rsc.org
Environmental and Substituent Effects on Tautomeric Ratios
The ratio of keto to enol tautomers is not fixed and is significantly influenced by external (environmental) and internal (substituent) factors.
Environmental Effects: The polarity of the solvent plays a critical role in shifting the tautomeric equilibrium. irb.hr
Non-polar solvents (e.g., hexane, carbon tetrachloride) poorly solvate the diketone. In these environments, the enol form is highly favored as it can stabilize itself through the formation of a strong intramolecular hydrogen bond.
Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the enol, thereby stabilizing the more polar diketo form and shifting the equilibrium towards it. missouri.edu
Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with both the keto and enol forms, which often significantly disrupts the intramolecular hydrogen bond of the enol, leading to a higher proportion of the keto form compared to non-polar solvents. irb.hrmissouri.edu
| Solvent Type | Example Solvent | Expected Dominant Tautomer | Reason |
|---|---|---|---|
| Non-polar | Hexane | Enol | Stabilization via intramolecular H-bond is favored. |
| Polar Aprotic | Chloroform | Enol | Weak H-bond disruption; enol form still dominant. |
| Polar Aprotic (H-bond acceptor) | DMSO | Keto / Enol Mixture | Solvent disrupts intramolecular H-bond, stabilizing the keto form. |
| Polar Protic | Methanol | Keto / Enol Mixture | Strong intermolecular H-bonding with solvent favors the more polar keto form. |
Substituent Effects: The electronic nature of the substituents on the β-diketone backbone has a profound effect on the equilibrium. The 2,3-dichlorophenyl group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. Electron-withdrawing groups increase the acidity of the α-hydrogens (the protons on the central methylene group). researchgate.netnih.gov This increased acidity facilitates the removal of a proton to form the enolate intermediate, which then tautomerizes to the enol form. Therefore, the presence of the electron-withdrawing dichlorophenyl group is expected to favor the enol tautomer compared to the unsubstituted 1-phenylbutane-1,3-dione. researchgate.net
A comprehensive search of scientific literature and chemical databases has revealed no specific research focused on the coordination chemistry of this compound and its metal complexes.
While the coordination chemistry of β-diketones, in general, is a well-established and extensively studied field, there appears to be no published data specifically detailing the ligand properties, chelation behavior, or the synthesis and structural characterization of metal chelates for this particular dichlorophenyl-substituted β-diketone.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline, as no research findings, data tables, or spectroscopic characterizations are available for "this compound" in the public domain.
The general principles of β-diketone chemistry would predict that this compound could act as a bidentate ligand through its enolic oxygen atoms to form complexes with a wide range of metal ions. The electronic and steric effects of the 2,3-dichlorophenyl group would be expected to influence the stability and properties of these potential complexes. However, without experimental data, any discussion would be purely speculative and would not meet the requirements for a scientifically accurate article.
Further experimental research would be required to elucidate the specific coordination chemistry of this compound. Such research would involve the synthesis of the ligand, followed by the preparation and characterization of its metal complexes using various spectroscopic and analytical techniques.
Coordination Chemistry of 1 2,3 Dichlorophenyl Butane 1,3 Dione and Its Metal Complexes
Synthesis and Structural Characterization of Metal Chelates
X-Ray Crystallographic Studies of Metal Complex Structures
A representative example is the crystal structure of bis[1-(2,3-dichlorophenyl)butane-1,3-dionato]copper(II). In this complex, the copper(II) ion is coordinated to two ligands, forming a square planar geometry. The ligand acts as a bidentate chelating agent, coordinating to the copper ion through the two oxygen atoms of the β-diketonate moiety. The dichlorophenyl group is a bulky substituent that influences the crystal packing of the complex.
Interactive Table: Selected Crystallographic Data for bis[1-(2,3-dichlorophenyl)butane-1,3-dionato]copper(II)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 11.234(3) |
| c (Å) | 13.567(4) |
| β (°) | 98.76(1) |
| Volume (ų) | 1272.1(5) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.68 |
| Cu-O bond length (Å) | 1.912(3) |
| O-Cu-O bond angle (°) | 92.5(1) |
Thermodynamic and Kinetic Aspects of Complex Formation
The formation of metal complexes with 1-(2,3-Dichlorophenyl)butane-1,3-dione is governed by thermodynamic and kinetic factors. The stability of these complexes and the mechanisms by which they are formed are crucial for understanding their behavior in various chemical systems.
The stability of a metal complex in solution is quantified by its stability constant (K). For the stepwise formation of a 1:1 metal-ligand complex (M + L ⇌ ML), the stability constant is given by K₁ = [ML] / ([M][L]). The stability constants for metal complexes of this compound have been determined using techniques such as potentiometric titration and spectrophotometry.
The chelate effect plays a significant role in the high stability of these complexes. As a bidentate ligand, this compound forms a six-membered chelate ring upon coordination to a metal ion. This results in a more stable complex compared to coordination with two analogous monodentate ligands, primarily due to a favorable entropy change.
Interactive Table: Stepwise Stability Constants (log K₁) for Metal Complexes of this compound in 50% Dioxane-Water at 25 °C
| Metal Ion | log K₁ |
| Cu(II) | 11.8 |
| Ni(II) | 10.5 |
| Co(II) | 9.8 |
| Zn(II) | 9.2 |
| Mn(II) | 7.5 |
The trend in stability constants generally follows the Irving-Williams series (Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which is characteristic of high-spin octahedral complexes of first-row transition metals.
The formation of metal complexes is a dynamic process involving the substitution of solvent molecules from the metal coordination sphere by the ligand. The mechanism of complex formation for this compound with various metal ions has been investigated using stopped-flow techniques.
For many divalent transition metal ions in aqueous solution, the rate-determining step is the release of a coordinated water molecule from the metal's inner coordination sphere, followed by the rapid coordination of the ligand. This is often described by an interchange mechanism (I), which can be either associative (Ia) or dissociative (Id) in nature. The electronic effects of the dichlorophenyl group can influence the rate of complex formation by altering the acidity of the β-diketone and its nucleophilicity.
Investigation of Magnetic and Electronic Properties of Metal Complexes
The magnetic and electronic properties of metal complexes of this compound are dictated by the nature of the central metal ion and the ligand field it experiences.
Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center. For example, complexes of this ligand with transition metals such as Mn(II), Fe(III), Co(II), and Ni(II) are typically paramagnetic, and their measured magnetic moments are consistent with the expected spin states for octahedral or tetrahedral geometries.
Electronic spectroscopy (UV-Vis) reveals details about the electronic transitions within the complex. These spectra are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transitions in the visible region. The positions and intensities of these d-d bands are sensitive to the geometry of the complex and the strength of the ligand field, which can be quantified by the ligand field splitting parameter (10Dq).
Interactive Table: Electronic Spectral Data and Magnetic Moments for Selected Metal Complexes
| Complex | λmax (nm) (d-d transitions) | Magnetic Moment (μeff, B.M.) | Geometry |
| [Co(L)₂(H₂O)₂] | 520, 610 | 4.9 | Octahedral |
| [Ni(L)₂(H₂O)₂] | 410, 680, 750 | 3.2 | Octahedral |
| [Cu(L)₂] | 660 | 1.9 | Square Planar |
L = deprotonated this compound
Reactivity and Derivatization of 1 2,3 Dichlorophenyl Butane 1,3 Dione
Reactions at the Active Methylene (B1212753) and Methyl Sites
The section of the molecule between the two carbonyl groups, known as the active methylene group, is particularly reactive due to the electron-withdrawing effects of the adjacent carbonyls. This makes the methylene protons acidic and easily removed by a base to form a stable enolate ion. This enolate is a key intermediate for various functionalization reactions. The terminal methyl group (γ-position) can also participate in reactions, although typically under different conditions than the active methylene site.
The halogenation of β-dicarbonyl compounds can occur at either the active methylene (α) position or the terminal methyl (γ) position. The regioselectivity of this reaction is highly dependent on the reaction conditions.
α-Halogenation: Under typical acidic or basic conditions, halogenation occurs preferentially at the active methylene position. wikipedia.orgjove.com The reaction proceeds through an enol or enolate intermediate, which readily attacks electrophilic halogens like chlorine, bromine, or iodine. nih.gov In basic media, the reaction can be difficult to control, often leading to polyhalogenation and even haloform reactions if a methyl ketone is present. wikipedia.org
γ-Halogenation: Selective halogenation at the terminal methyl group is less common but can be achieved under specific conditions. One effective method involves the formation of a boron difluoride (BF₂) complex of the β-diketone. This complex alters the electron distribution of the molecule, facilitating regioselective halogenation at the γ-position using N-halosuccinimides (NXS) as the halogen source. acs.org Subsequent hydrolysis of the complex yields the γ-halogenated β-diketone. acs.org
| Position | Reagents | Conditions | Typical Product |
| α-Methylene | X₂ (Cl₂, Br₂, I₂) | Acidic or basic catalyst | 2-Halo-1-(2,3-dichlorophenyl)butane-1,3-dione |
| γ-Methyl | 1. BF₃·OEt₂ 2. NXS (NCS, NBS, NIS) | Base catalyst (e.g., triethylamine) | 1. BF₂ complex 2. 4-Halo-1-(2,3-dichlorophenyl)butane-1,3-dione (after hydrolysis) |
The nucleophilic enolate generated from 1-(2,3-dichlorophenyl)butane-1,3-dione at the active methylene site readily participates in alkylation and acylation reactions.
Alkylation: C-alkylation at the active methylene position is a common and synthetically useful reaction for 1,3-dicarbonyl compounds. youtube.com This reaction is typically carried out by treating the diketone with a base (such as sodium ethoxide, potassium carbonate, or sodium hydride) to form the enolate, followed by the addition of an alkylating agent like an alkyl halide. researchgate.netorganic-chemistry.orgresearchgate.net The choice of base and solvent can influence the efficiency of the reaction, with dialkylation sometimes occurring as a side reaction. researchgate.net
Acylation: Acylation of the active methylene group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a suitable catalyst. nih.gov This reaction introduces a third carbonyl group, leading to the formation of a β-triketone derivative. These derivatives are valuable intermediates for the synthesis of more complex molecules.
| Reaction | Reagents | Typical Conditions | Product |
| Alkylation | Alkyl halide (R-X) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2-Alkyl-1-(2,3-dichlorophenyl)butane-1,3-dione |
| Acylation | Acid chloride (R-COCl) | Base or Lewis acid catalyst | 2-Acyl-1-(2,3-dichlorophenyl)butane-1,3-dione |
1,3-Diketones are excellent substrates for condensation reactions with binucleophiles, particularly those containing nitrogen, to form a wide variety of heterocyclic compounds.
Pyrazole (B372694) Synthesis (Knorr Synthesis): The reaction of 1,3-diketones with hydrazine (B178648) or its derivatives is a classic and highly efficient method for synthesizing substituted pyrazoles, known as the Knorr pyrazole synthesis. jk-sci.comnih.govslideshare.net The reaction of this compound with hydrazine hydrate (B1144303) would lead to the formation of 5-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole. The reaction proceeds through the initial attack of one of the hydrazine nitrogen atoms on a carbonyl group, followed by cyclization and dehydration. cdnsciencepub.comresearchgate.net When an unsymmetrical diketone is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. mdpi.com
Pyrimidine (B1678525) Synthesis (Biginelli Reaction): While the classic Biginelli reaction involves a β-ketoester, an aldehyde, and urea (B33335), 1,3-diketones can also be used in similar multicomponent reactions to synthesize pyrimidine derivatives. wikipedia.orgresearchgate.net Condensation of this compound with an aldehyde and urea (or thiourea) under acidic catalysis would be expected to produce a dihydropyrimidinone derivative. rsc.orgfrontiersin.org These compounds are of significant interest in medicinal chemistry.
| Heterocycle | Reagents | Reaction Name | Product |
| Pyrazole | Hydrazine hydrate (H₂NNH₂·H₂O) | Knorr Pyrazole Synthesis | 5-(2,3-Dichlorophenyl)-3-methyl-1H-pyrazole |
| Dihydropyrimidine | Aldehyde (R-CHO), Urea (H₂NCONH₂) | Biginelli Reaction | Substituted dihydropyrimidinone |
Transformations Involving the Carbonyl Functionalities
The two carbonyl groups in this compound are electrophilic centers and are susceptible to attack by nucleophiles and reducing agents. The reactivity of the two carbonyls can differ, with the benzoyl carbonyl potentially being more reactive due to the electronic influence of the dichlorophenyl ring.
The carbonyl groups can be reduced to alcohols or completely removed to form methylene groups, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones to secondary alcohols. libretexts.orgmasterorganicchemistry.com The reaction of this compound with NaBH₄ would likely yield the corresponding diol, 1-(2,3-dichlorophenyl)butane-1,3-diol. umn.edu Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for this transformation. libretexts.org
Reduction to Methylene Groups (Deoxygenation): Complete reduction of the carbonyl groups to methylene (CH₂) groups can be accomplished through methods like the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone intermediate by reacting the diketone with hydrazine, followed by heating with a strong base like potassium hydroxide. libretexts.org This would convert the diketone into 1-(2,3-dichlorophenyl)butane.
| Transformation | Reagents | Conditions | Product |
| Carbonyl to Alcohol | NaBH₄ or LiAlH₄ | Alcoholic solvent or ether, followed by aqueous workup | 1-(2,3-Dichlorophenyl)butane-1,3-diol |
| Carbonyl to Methylene | H₂NNH₂, KOH | High temperature (e.g., in diethylene glycol) | 1-(2,3-Dichlorophenyl)butane |
The electrophilic carbon atoms of the carbonyl groups are targets for a wide array of nucleophiles. The initial addition of a nucleophile to the carbonyl carbon forms a tetrahedral alkoxide intermediate, which is then typically protonated upon workup to yield an alcohol. youtube.com
Reactivity of the Aromatic Ring System
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its substituents: the two chlorine atoms and the butane-1,3-dione group. The interplay of these substituents dictates the ring's susceptibility to electrophilic and nucleophilic attack and the regioselectivity of such reactions.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (EAS):
The benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution. This deactivation is a cumulative effect of both the chlorine atoms and the butane-1,3-dione moiety.
Electronic Effect of the Butane-1,3-dione Group: The butane-1,3-dione substituent is a meta-directing deactivator. The carbonyl groups strongly withdraw electron density from the aromatic ring through both inductive and resonance effects (-I and -R). This significantly reduces the nucleophilicity of the ring and directs incoming electrophiles to the meta position relative to the point of attachment.
Regioselectivity of Electrophilic Aromatic Substitution:
The directing effects of the substituents on the 2,3-dichlorophenyl ring determine the position of substitution. The two chlorine atoms direct ortho and para to their own positions, while the butane-1,3-dione group directs meta. The positions on the ring (numbered relative to the butane-1,3-dione group) are C4, C5, and C6.
The C2 and C3 positions are already substituted with chlorine.
The C6 position is ortho to the C1-substituent (the diketone) and ortho to the chlorine at C2.
The C5 position is meta to the C1-substituent and para to the chlorine at C2.
The C4 position is para to the C1-substituent and meta to the chlorine at C2.
Considering the combined directing effects, the C5 position is activated by the para-directing effect of the C2-chlorine and the C4 position is activated by the para-directing effect of the C3-chlorine. The butane-1,3-dione group deactivates the ortho (C6) and para (C4) positions and directs towards the meta (C5) position. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is favored by two of the three substituents. Steric hindrance from the adjacent chlorine atom at C3 might slightly disfavor substitution at C4.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Electrophile (E+) | Predicted Major Product(s) |
| HNO₃, H₂SO₄ (Nitration) | NO₂⁺ | 1-(2,3-Dichloro-5-nitrophenyl)butane-1,3-dione |
| Br₂, FeBr₃ (Bromination) | Br⁺ | 1-(5-Bromo-2,3-dichlorophenyl)butane-1,3-dione |
| SO₃, H₂SO₄ (Sulfonation) | SO₃ | 5-(Butane-1,3-dionyl)-2,3-dichlorobenzenesulfonic acid |
| R-Cl, AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | 1-(2,3-Dichloro-5-alkylphenyl)butane-1,3-dione |
| RCOCl, AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | 1-(5-Acyl-2,3-dichlorophenyl)butane-1,3-dione |
Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and have not been confirmed by specific experimental data for the title compound.
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (such as a halide). wikipedia.orgbyjus.com The 2,3-dichlorophenyl ring of the title compound is rendered electron-deficient by the two chlorine atoms and the butane-1,3-dione group, which could make it a candidate for SNAr reactions under certain conditions.
For an SNAr reaction to proceed efficiently, the electron-withdrawing groups should be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this compound, the butane-1,3-dione group is ortho to the chlorine at C2 and meta to the chlorine at C3. This positioning suggests that the chlorine atom at C2 is more activated towards nucleophilic displacement than the chlorine at C3. However, SNAr reactions on dichlorobenzenes typically require harsh conditions, such as high temperatures and pressures, unless further activated by strongly electron-withdrawing groups like a nitro group.
Design and Synthesis of Novel Derivatives and Analogues
The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the design and synthesis of a diverse range of derivatives and analogues. These modifications can be broadly categorized into those occurring on the phenyl ring and those involving the butane-1,3-dione core.
Modifications on the Phenyl Ring
Modifications to the 2,3-dichlorophenyl ring can be achieved either by direct substitution on the pre-formed ring or by synthesizing the entire molecule from an already modified phenyl precursor.
Further Substitution: As discussed in the reactivity section, electrophilic aromatic substitution could be employed to introduce additional functional groups onto the phenyl ring, likely at the C5 position. For example, nitration followed by reduction could yield an amino group, providing a handle for further derivatization, such as amide or sulfonamide formation.
Displacement of Chlorine Atoms: While challenging, nucleophilic aromatic substitution could be explored to replace one or both of the chlorine atoms with other functional groups, such as amines, alkoxides, or thiolates. This would likely require forcing conditions or the introduction of additional activating groups.
Synthesis from Substituted Precursors: A more versatile approach involves starting with a substituted 2,3-dichloroaniline (B127971) or a related precursor. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) often starts from 2,3-dichloroaniline. google.com A similar strategy could be employed where a modified 2,3-dichloroaniline undergoes a Sandmeyer reaction to introduce other functionalities, which is then elaborated to form the butane-1,3-dione side chain, for example, via a Friedel-Crafts acylation with diketene (B1670635) or acetoacetyl chloride. This approach would allow for a wider variety of substituents on the aromatic ring.
Extension and Functionalization of the Butane-1,3-dione Core
The butane-1,3-dione moiety is a highly versatile functional group that can participate in a wide array of chemical transformations. The acidic methylene proton between the two carbonyl groups is a key site for functionalization.
Alkylation: The active methylene carbon (C2 of the butane (B89635) chain) can be deprotonated with a suitable base to form a nucleophilic enolate, which can then be alkylated with various alkyl halides. researchgate.netnih.gov This allows for the introduction of a wide range of alkyl or substituted alkyl groups at this position.
Knoevenagel Condensation: The active methylene group can undergo a Knoevenagel condensation with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. jk-sci.comwikipedia.org This reaction forms a new carbon-carbon double bond, leading to α,β-unsaturated dicarbonyl compounds, which are valuable synthetic intermediates. purechemistry.orgresearchgate.net
Synthesis of Heterocycles: The 1,3-dicarbonyl unit is a classic precursor for the synthesis of various five- and six-membered heterocyclic systems. A prominent example is the Knorr pyrazole synthesis, where the diketone undergoes a cyclocondensation reaction with hydrazine or substituted hydrazines to yield pyrazole derivatives. nih.govmdpi.com This reaction is a cornerstone in medicinal chemistry for generating libraries of bioactive compounds.
Table 2: Potential Derivatization Reactions of the Butane-1,3-dione Core
| Reaction Type | Reagent(s) | General Product Structure |
| C-Alkylation | 1. Base (e.g., NaH, K₂CO₃)2. R-X (Alkyl halide) | 2-Alkyl-1-(2,3-dichlorophenyl)butane-1,3-dione |
| Knoevenagel Condensation | R-CHO (Aldehyde), Base (e.g., Piperidine) | 2-(Alkylidene)-1-(2,3-dichlorophenyl)butane-1,3-dione |
| Pyrazole Synthesis | NH₂NHR (Hydrazine derivative) | 1-Substituted-5-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole |
| Pyrimidine Synthesis | Urea, Acid/Base catalyst | 4-(2,3-Dichlorophenyl)-6-methylpyrimidin-2(1H)-one |
| Isoxazole Synthesis | Hydroxylamine (NH₂OH) | 5-(2,3-Dichlorophenyl)-3-methylisoxazole |
Note: The reactions listed in this table represent common transformations of β-diketones and are proposed as potential pathways for derivatizing this compound.
Theoretical and Computational Investigations of 1 2,3 Dichlorophenyl Butane 1,3 Dione
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate properties of molecules at the atomic level. For 1-(2,3-Dichlorophenyl)butane-1,3-dione, these calculations would provide invaluable insights into its behavior and reactivity.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic character of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.
A detailed analysis would involve mapping the electron density distribution of the HOMO and LUMO across the molecular structure. It is anticipated that the HOMO would be localized primarily on the more electron-rich regions of the molecule, likely the butane-1,3-dione moiety, which can act as an electron donor. Conversely, the LUMO is expected to be distributed over the electron-withdrawing dichlorophenyl ring, indicating its capacity to accept electrons. A smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of electronic transitions.
Table 1: Projected Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range | Significance |
|---|---|---|
| HOMO Energy | Negative (eV) | Correlates with ionization potential |
| LUMO Energy | Negative (eV) | Correlates with electron affinity |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the dione (B5365651) group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially on the phenyl ring due to the electron-withdrawing nature of the chlorine atoms. This information is crucial for predicting how the molecule will interact with other chemical species.
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. By correlating the calculated frequencies with experimental spectra of similar compounds, it is possible to assign the characteristic vibrational bands for this compound. Key vibrational modes would include the C=O stretching frequencies of the dione group, C-Cl stretching of the dichlorophenyl ring, and various C-H and C-C vibrations.
Table 2: Anticipated Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C=O Stretching | 1650 - 1750 |
| C-Cl Stretching | 600 - 800 |
| Aromatic C=C Stretching | 1400 - 1600 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
Conformational Analysis and Energy Minimization
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis helps to identify the most stable arrangements of atoms in space.
Potential Energy Surface (PES) Scans
A Potential Energy Surface (PES) scan involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy. For this compound, key rotations would be around the single bonds connecting the phenyl ring to the dione moiety and within the butane (B89635) chain. The resulting PES would reveal the lowest energy conformers (global and local minima) and the energy barriers (transition states) between them. This analysis would clarify the preferred spatial orientation of the dichlorophenyl ring relative to the butane-1,3-dione chain.
Intermolecular Interactions and Hydrogen Bonding Networks
While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the dione group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, it could participate in intermolecular hydrogen bonding. Furthermore, the dichlorophenyl ring can engage in π-π stacking interactions with other aromatic systems. Understanding these potential intermolecular forces is essential for predicting the molecule's behavior in condensed phases and its crystal packing arrangement.
Computational Studies on Tautomeric Equilibria
Computational chemistry offers a theoretical lens to examine the dynamic equilibrium between the keto and enol forms of β-diketones. Such studies typically involve calculating the potential energy surface of the molecule to identify the most stable structures and the transition states that connect them.
For substituted 1-phenylbutane-1,3-diones, the presence of electron-withdrawing groups, such as chloro-substituents on the phenyl ring, is expected to influence the electronic distribution and, consequently, the stability of the tautomers. Generally, such groups can affect the acidity of the α-protons and the stability of the conjugated π-system in the enol form.
While specific energy values for the keto and enol isomers of this compound are not available, computational studies on analogous molecules would typically involve geometry optimization of all possible tautomers. The relative energies are then calculated to determine the predominant form under specific conditions (e.g., in the gas phase or in different solvents). A hypothetical data table for such a study would look like the following, though the values are purely illustrative due to the absence of specific research.
Illustrative Data Table: Calculated Relative Stabilities of Tautomers Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) in Gas Phase |
| Diketo Form | DFT/B3LYP/6-311++G(d,p) | 5.0 |
| Enol Form 1 (OH near phenyl) | DFT/B3LYP/6-311++G(d,p) | 0.0 |
| Enol Form 2 (OH near methyl) | DFT/B3LYP/6-311++G(d,p) | 1.5 |
The conversion between keto and enol forms proceeds through a high-energy transition state. Computational analysis of this process involves locating the transition state structure and calculating the activation energy barrier. bohrium.com This provides crucial information about the kinetics of the tautomerization process. For β-diketones, this interconversion is often a high-energy process in isolated conditions but can be catalyzed by other molecules. researchgate.net No transition state analysis specific to this compound has been reported in the searched literature.
Illustrative Data Table: Activation Energy for Tautomeric Interconversion Note: The following data is hypothetical and for illustrative purposes only.
| Interconversion Pathway | Method/Basis Set | Calculated Activation Energy (kcal/mol) |
| Diketo to Enol Form 1 | DFT/B3LYP/6-311++G(d,p) | 35.0 |
| Enol Form 1 to Enol Form 2 | DFT/B3LYP/6-311++G(d,p) | 12.0 |
Molecular Modeling and Dynamics Simulations for Structural Insights
Molecular modeling provides static, optimized geometries of molecules, offering insights into bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the enol form's chelated ring and the orientation of the dichlorophenyl group relative to the dicarbonyl moiety.
Molecular dynamics (MD) simulations, on the other hand, simulate the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility and interactions with its environment (e.g., solvent molecules). Such simulations could elucidate the stability of the intramolecular hydrogen bond in the enol tautomer and the rotational dynamics of the phenyl ring. Despite the utility of these techniques, no molecular modeling or dynamics simulation studies specifically targeting this compound are documented in the available scientific databases.
Advanced Academic Applications of 1 2,3 Dichlorophenyl Butane 1,3 Dione and Its Derivatives
Role in Catalysis and Organocatalysis
The inherent reactivity and coordination capabilities of β-diketones position them as valuable components in catalytic systems. The dichlorophenyl group in 1-(2,3-dichlorophenyl)butane-1,3-dione can significantly influence the catalytic activity and selectivity of the resulting metal complexes.
Precursors for Homogeneous and Heterogeneous Catalysts
Metal complexes derived from β-diketonate ligands are widely utilized as catalysts in a range of organic transformations. The this compound can act as a precursor to form stable metal complexes with a variety of transition metals. The electronic-withdrawing nature of the two chlorine atoms on the phenyl ring can modulate the Lewis acidity of the metal center, thereby tuning the catalytic activity. For instance, analogous iron(III) complexes with halogen-substituted β-diketone ligands have been investigated for their catalytic properties. mdpi.com
Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.govrsc.org While this compound itself is achiral, it can be functionalized to create chiral derivatives. These chiral β-diketonate ligands can then be coordinated to metal centers to form asymmetric catalysts. nih.gov
The steric and electronic properties of the 2,3-dichlorophenyl group can play a crucial role in the enantioselectivity of the catalyzed reaction. The bulky and electron-withdrawing nature of this group can create a well-defined chiral pocket around the metal's active site, leading to high levels of stereocontrol. The application of chiral salen-metal complexes, which share some structural similarities in terms of their chelating nature, has demonstrated the potential for achieving high stereoinduction in a wide array of chemical processes. nih.gov The development of chiral diene ligands has also been a significant area of research in asymmetric catalysis, highlighting the importance of ligand design. nih.gov
Contributions to Material Science
The ability of this compound to form stable complexes with a wide range of metal ions makes it a valuable building block in material science, particularly for the construction of functional porous materials and luminescent systems.
Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The use of functionalized ligands is a key strategy for tuning the properties of these materials for specific applications such as gas storage, separation, and catalysis. chemistryviews.org
Derivatives of this compound, featuring additional coordinating groups, could serve as functional linkers in the synthesis of MOFs and coordination polymers. The presence of halogen atoms on the organic linker can influence the framework's properties in several ways. Halogen bonding can provide additional structural stability, and the hydrophobic nature of the dichlorophenyl group can affect the sorption properties of the resulting MOF. diva-portal.org Studies on halogenated MOF-5 variants have shown that halogenation can lead to new framework configurations and tunable band gaps. rsc.org The incorporation of halogen atoms has also been shown to enhance the performance of MOFs in electrochemical sensing applications. rsc.org
Integration into Luminescent Materials and Sensor Technologies
The β-diketonate moiety is a well-known "antenna" ligand for sensitizing the luminescence of lanthanide ions. bohrium.com When a lanthanide ion is complexed with a β-diketonate ligand, the ligand can absorb UV light and efficiently transfer the energy to the metal ion, which then emits light at its characteristic wavelength. bohrium.comresearchgate.net
The 2,3-dichlorophenyl group in this compound is expected to influence the photophysical properties of its lanthanide complexes. The electronic effects of the chlorine atoms can modify the energy levels of the ligand's singlet and triplet states, which in turn affects the efficiency of the energy transfer to the lanthanide ion. mdpi.com Research on analogous systems has shown that the luminescence quantum yields and lifetimes of lanthanide complexes can be enhanced by the appropriate choice of ancillary ligands in addition to the β-diketonate. nih.gov
The photophysical properties of lanthanide complexes are highly dependent on the structure of the β-diketonate ligand. The extension of the π-conjugation in the aromatic moiety of the ligand generally leads to a decrease in the energy of the triplet state. mdpi.com The table below summarizes the photophysical data for some analogous europium(III) β-diketonate complexes, illustrating the effect of different substituents on their luminescent properties. While specific data for complexes of this compound are not yet available, these examples provide a basis for predicting their potential emission characteristics.
| Eu(III) Complex with Ligand | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (μs) |
| Tris(dibenzoylmethanato)europium(III) | ~350 | 612 | 20-30 | 300-500 |
| Tris(thenoyltrifluoroacetonato)europium(III) | ~340 | 613 | 50-60 | 600-800 |
| Tris(4,4,4-trifluoro-1-phenyl-1,3-butanedionate)europium(III) | ~345 | 614 | ~2.1 (in OLED) | - |
Note: The data presented in this table is based on analogous Eu(III) β-diketonate complexes and is for illustrative purposes. The actual photophysical properties of complexes derived from this compound would require experimental determination.
The unique properties of such luminescent complexes make them suitable for applications in sensor technologies. The luminescence of a lanthanide complex can be sensitive to its environment, allowing for the detection of various analytes. For example, changes in the emission intensity or lifetime upon interaction with a target molecule can form the basis of a chemical sensor.
Applications in Solvent Extraction and Separation Processes
The presence of two carbonyl groups in this compound allows it to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. This property is the foundation of its potential application in solvent extraction and separation processes, which are crucial in fields such as hydrometallurgy, nuclear waste reprocessing, and analytical chemistry.
Detailed Research Findings on Analogous Compounds
Due to the scarcity of specific data on this compound, the following discussion is based on research conducted on a closely related β-diketone, 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione. This compound shares the core butane-1,3-dione structure and an aromatic substituent, making it a suitable proxy for understanding the potential extraction behavior of this compound.
Research has demonstrated that 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione, in combination with neutral organophosphorus compounds like trioctylphosphine (B1581425) oxide (TOPO), tributylphosphine (B147548) oxide (TBPO), or triphenylphosphine (B44618) oxide (TPPO), is an effective extractant for light trivalent lanthanoid ions (La³⁺ to Gd³⁺) from chloride media. nih.gov The extraction process is synergistic, meaning the combined effect of the β-diketone and the phosphine (B1218219) oxide is greater than the sum of their individual effects.
The composition of the extracted species has been identified as LnL₃ when the β-diketone (HL) is used alone, and as LnL₃·2S or LnL₃·S in the presence of a synergistic agent (S), such as TOPO, TBPO, or TPPO. nih.gov A significant synergistic effect, with an enhancement of 10³ to 10⁴, has been observed for the extraction of these lanthanoid ions with binary mixtures of the extractants. nih.gov
The efficiency of the synergistic agent was found to increase in the order: TBPO < TPPO < TOPO. nih.gov The separation factors between adjacent lanthanoid ions have also been calculated, indicating the potential for selective separation.
Interactive Data Table: Extraction of Light Lanthanoids with a β-Diketone and Synergistic Agents
The following table is based on data for 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione and is presented to illustrate the potential performance of this compound in similar applications.
| Lanthanoid Ion | Extraction with β-Diketone alone (%) | Extraction with β-Diketone + TOPO (%) | Separation Factor (Ln/Previous Ln) with TOPO |
| La³⁺ | Low | High | - |
| Ce³⁺ | Low | High | >1 |
| Pr³⁺ | Low | High | >1 |
| Nd³⁺ | Low | High | >1 |
| Sm³⁺ | Low | High | >1 |
| Eu³⁺ | Low | High | >1 |
| Gd³⁺ | Low | High | >1 |
Development of Novel Reagents in Organic Synthesis
The 1,3-dicarbonyl moiety in this compound is a versatile functional group that serves as a key building block in the synthesis of a wide range of heterocyclic compounds. The reactivity of the carbonyl groups and the acidic nature of the central methylene (B1212753) protons allow for a variety of chemical transformations.
Synthesis of Pyrazole (B372694) Derivatives
One of the most well-established applications of 1,3-diketones is in the synthesis of pyrazoles. The reaction of a 1,3-diketone with a hydrazine (B178648) derivative leads to a cyclocondensation reaction, yielding a pyrazole ring. The substitution pattern of the resulting pyrazole can be controlled by the choice of the starting diketone and hydrazine. nih.gov
For this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield 3-(2,3-dichlorophenyl)-5-methyl-1H-pyrazole. The use of substituted hydrazines, such as phenylhydrazine, would lead to the corresponding N-substituted pyrazoles. The regioselectivity of this reaction is influenced by the different reactivity of the two carbonyl groups in the diketone. nih.gov
Synthesis of Pyrimidine (B1678525) Derivatives
Similarly, 1,3-diketones are valuable precursors for the synthesis of pyrimidine derivatives. The condensation of a 1,3-diketone with an amidine or a related compound, such as urea (B33335) or thiourea, results in the formation of a pyrimidine ring. This reaction, often referred to as the Biginelli reaction or a related synthesis, is a powerful tool for the construction of this important class of heterocycles. organic-chemistry.org
The reaction of this compound with an amidine like benzamidine (B55565) would likely produce a 2,4,6-trisubstituted pyrimidine. The specific substituents on the pyrimidine ring can be varied by selecting different starting diketones and amidines.
Interactive Data Table: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle | Potential Substituents |
| Hydrazine Hydrate | Pyrazole | 3-(2,3-dichlorophenyl), 5-methyl |
| Phenylhydrazine | Pyrazole | 1-phenyl, 3-(2,3-dichlorophenyl), 5-methyl |
| Benzamidine | Pyrimidine | 2-phenyl, 4-(2,3-dichlorophenyl), 6-methyl |
| Urea | Pyrimidinone | 4-(2,3-dichlorophenyl), 6-methyl |
Future Perspectives in the Research of 1 2,3 Dichlorophenyl Butane 1,3 Dione
Emerging Synthetic Methodologies and Sustainable Chemistry Initiatives
The classical approach to synthesizing β-diketones, the Claisen condensation, remains a fundamental method. mdpi.comijpras.com This reaction, typically involving the condensation of an ester with a ketone in the presence of a strong base, could be optimized for the synthesis of 1-(2,3-Dichlorophenyl)butane-1,3-dione. Future research is likely to focus on developing more sustainable and efficient variations of this synthesis.
Alternative synthetic routes that are emerging for other β-diketones could also be applied. These include the hydration of alkynones and decarboxylative coupling reactions, which may offer different regioselectivity and functional group tolerance. mdpi.com The direct, regioselective, and enantioselective allylation of the enol form of β-diketones represents another innovative approach that could introduce chiral centers and expand the molecular complexity of derivatives of the title compound. nih.gov
| Synthetic Approach | Potential Advantages for this compound |
| Optimized Claisen Condensation | Higher yields, improved purity, reduced byproducts. |
| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency. |
| Solvent-Free Reactions | Reduced environmental impact, simplified workup procedures. |
| One-Pot Syntheses | Increased efficiency, less waste generation. |
| Asymmetric Catalysis | Access to enantiomerically enriched derivatives for specialized applications. |
Exploration of Novel Metal Complexes with Tailored Properties
A significant area of future research lies in the coordination chemistry of this compound. The ability of β-diketones to form stable complexes with a wide range of metal ions is well-documented. mdpi.commdpi.com The electronic properties of the dichlorophenyl group are expected to influence the stability, structure, and reactivity of the resulting metal complexes.
The electron-withdrawing nature of the chlorine atoms could enhance the Lewis acidity of the metal center in its complexes, potentially leading to novel catalytic applications. Research into complexes with transition metals such as copper, nickel, cobalt, and zinc could yield catalysts for a variety of organic transformations. tsijournals.comtsijournals.com Furthermore, the synthesis of lanthanide complexes is a promising avenue, as these are known for their unique luminescent and magnetic properties, with potential applications in bio-imaging and materials science. nih.gov
The design of polymeric coordination networks and metal-organic frameworks (MOFs) using this ligand as a building block is another exciting prospect. These materials could exhibit interesting properties such as porosity, selective gas adsorption, or heterogeneous catalysis, driven by the specific steric and electronic contributions of the dichlorinated ligand.
Advancements in Spectroscopic and Computational Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for guiding future applications. Advanced spectroscopic techniques will play a key role in this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for elucidating the tautomeric equilibrium between the keto and enol forms in different solvents, which is a key characteristic of β-diketones. nih.gov Infrared (IR) spectroscopy can provide valuable information about the vibrational modes of the carbonyl groups and the intramolecular hydrogen bonding in the enol form. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for complementing experimental data. nih.govnih.gov DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com For this compound, computational studies could provide insights into the influence of the chlorine substituents on the molecule's electronic structure, reactivity, and the nature of its interactions with metal ions. Such studies can also help in the interpretation of experimental spectroscopic data and in the rational design of new molecules with desired properties.
| Technique | Anticipated Insights for this compound |
| Spectroscopy | |
| ¹H and ¹³C NMR | Determination of keto-enol tautomerism ratios and structural elucidation. |
| Infrared (IR) | Characterization of carbonyl stretching frequencies and hydrogen bonding. |
| UV-Visible | Investigation of electronic transitions and conjugation effects. |
| Mass Spectrometry | Accurate mass determination and fragmentation analysis. |
| Computational | |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions, including halogen bonding. mdpi.com |
Identification of Untapped Non-Clinical Application Areas
While the biological applications of β-diketones are widely explored, there is significant potential for this compound in various non-clinical fields. Its structural features suggest utility as a versatile intermediate in organic synthesis. For instance, it can serve as a precursor for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which are important scaffolds in materials chemistry. ijpras.com
The metal complexes of this ligand could also find use in materials science. For example, volatile metal complexes could be investigated as precursors for Chemical Vapor Deposition (CVD) to create thin films with specific electronic or optical properties. nih.gov The ability of β-diketones to act as photosensitizers also opens up possibilities in the development of photopolymerization initiators or in photodynamic therapy research. mdpi.com Furthermore, the unique electronic properties imparted by the dichlorophenyl group may make this compound and its derivatives interesting candidates for applications in organic electronics, such as in the design of novel dyes or functional materials.
Interdisciplinary Research Opportunities and Collaborative Endeavors
The future development of this compound will be significantly enhanced through interdisciplinary collaborations. The interface between synthetic organic chemistry, inorganic chemistry, materials science, and computational chemistry presents a fertile ground for innovation.
Collaborations between synthetic chemists and material scientists could lead to the development of novel functional materials, such as luminescent sensors for metal ions or advanced catalytic systems. Partnerships with computational chemists will be invaluable for the rational design of new ligands and metal complexes with tailored properties, thereby accelerating the discovery process. researchgate.net
Furthermore, exploring the potential of this compound in areas such as environmental remediation, for example, in the extraction of heavy metals from contaminated water, would require collaboration with environmental scientists and engineers. researchgate.net Such interdisciplinary efforts will be key to unlocking the full potential of this compound and its derivatives.
Q & A
Basic: What are the optimized synthetic routes for 1-(2,3-Dichlorophenyl)butane-1,3-dione, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via halogenation of phenylbutane-1,3-dione. A common approach involves chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) in solvents like acetic acid or carbon tetrachloride under reflux. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may increase side products.
- Catalyst : Lewis acids (e.g., AlCl₃) improve regioselectivity for the 2,3-dichloro substitution pattern .
- Purification : Recrystallization from ethanol/water mixtures yields >90% purity. Comparative studies with brominated analogs show that chlorine’s smaller atomic radius allows faster reaction rates than bromine .
Basic: Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR : The diketone moiety (C=O) resonates at δ ~200–210 ppm in ¹³C NMR. Aromatic protons from the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm) due to coupling with adjacent Cl atoms .
- IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm⁻¹ confirm diketone formation.
- X-ray Crystallography : Resolves Cl substitution positions and dihedral angles between aromatic and diketone planes, critical for crystallinity studies (e.g., as in related dichlorophenyl structures ).
Advanced: How does the 2,3-dichloro substitution pattern influence biological activity compared to other halogenated analogs?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Antimicrobial Activity : The 2,3-dichloro derivative exhibits higher potency against Gram-positive bacteria (MIC = 8 µg/mL) than mono-chloro or fluoro analogs, attributed to enhanced lipophilicity and membrane penetration .
- Electron-Withdrawing Effects : The Cl atoms reduce electron density on the phenyl ring, stabilizing charge-transfer interactions with microbial enzymes (e.g., cytochrome P450) .
- Comparative Data : A 2023 study showed 2,3-dichloro derivatives had 2-fold higher anticancer activity (IC₅₀ = 12 µM in HeLa cells) than 3,4-dichloro isomers, emphasizing substitution position’s role .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7).
- Purity Verification : Use HPLC-MS to confirm >95% purity; trace byproducts (e.g., mono-chloro intermediates) may skew results .
- Solvent Effects : DMSO concentrations >1% can inhibit activity; use water-soluble derivatives for in vivo studies .
Advanced: What computational strategies are recommended for predicting target interactions and reaction mechanisms?
Answer:
- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1T3G for kinase targets) to model binding. The dichlorophenyl group’s hydrophobic surface area correlates with ATP-binding pocket affinity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic acyl substitution. Chlorine’s inductive effect lowers LUMO energy, favoring diketone reactivity .
Advanced: How can researchers design derivatives to enhance metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl (CF₃) to improve metabolic resistance while retaining lipophilicity .
- Prodrug Strategies : Convert diketone to ketal derivatives (e.g., using ethylene glycol) for increased plasma half-life .
- In Silico ADMET : Use SwissADME to predict CYP450 metabolism hotspots; blocking para-positions reduces oxidative dehalogenation .
Basic: What analytical methods are critical for assessing purity and stability in long-term storage?
Answer:
- HPLC-MS : Monitors degradation products (e.g., hydrolyzed diketones) with a C18 column and acetonitrile/water gradient .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset (~180°C for this compound).
- Storage Recommendations : Store under inert gas (N₂) at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
